3,4-Diamino-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diamino-2-methoxybenzoic acid is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzoic acid, characterized by the presence of two amino groups and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-2-methoxybenzoic acid typically involves the nitration of 2-methoxybenzoic acid followed by reduction. The nitration step introduces nitro groups at the desired positions on the benzene ring, which are then reduced to amino groups using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diamino-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like Pd/C.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methoxy-3,4-dinitrobenzoic acid.
Reduction: Formation of 2-methoxy-3,4-diaminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3,4-Diamino-2-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Diamino-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
3,4-Diamino-2-methoxybenzoic acid can be compared with other similar compounds such as:
3,4-Diaminobenzoic Acid: Lacks the methoxy group, which can affect its reactivity and interactions.
2-Methoxybenzoic Acid:
2,3-Diaminobenzoic Acid: Has amino groups at different positions, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3,4-diamino-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,9-10H2,1H3,(H,11,12) |
InChI Key |
DLCPOTRAGFBXGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1N)N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.